2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
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Overview
Description
2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nitrophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways . For example, some thiazole derivatives have been found to play a role in the regulation of central inflammation .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol.
Result of Action
Thiazole derivatives have been known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol typically involves multi-step organic reactions One common method includes the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with α-haloketones to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The hydroxyl group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
- 2-{[4-(2-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
- 2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-5-ol
Uniqueness
2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the nitrophenyl group at the 4-position of the thiazole ring enhances its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S2/c17-11-7-21-13(15-11)5-12-14-10(6-20-12)8-2-1-3-9(4-8)16(18)19/h1-4,6-7,17H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSMUUZFUHPCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)CC3=NC(=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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